(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.248 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a benzofuran ring fused with a pyridine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzofuran with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methanone linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran and pyridine rings.
Substitution: The amino group and other positions on the benzofuran and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyridine rings .
Scientific Research Applications
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3-Amino-1-benzofuran-2-YL)(4-methylphenyl)methanone
- (3-Amino-1-benzofuran-2-YL)(4-methoxyphenyl)methanone
- (3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone
Uniqueness
What sets (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone apart is its combination of a benzofuran ring with a pyridine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
301538-69-2 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H10N2O2/c15-12-10-3-1-2-4-11(10)18-14(12)13(17)9-5-7-16-8-6-9/h1-8H,15H2 |
InChI Key |
RQHPIGKVUAOAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.